Albofungin

Descripción general

Descripción

Albofungin is a promising broad-spectrum antimicrobial compound against multidrug-resistant bacteria . It has been found to possess strong bioactivity against a range of fungal species .

Synthesis Analysis

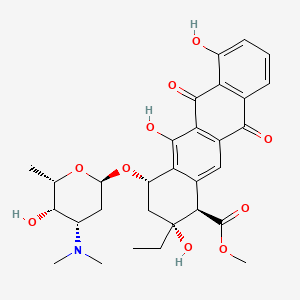

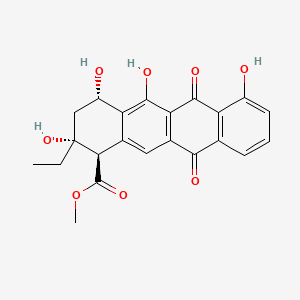

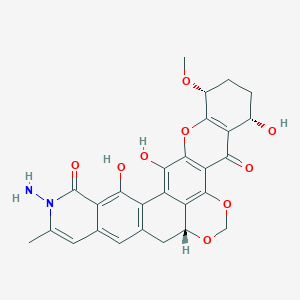

The biosynthesis of this compound involves a gene cluster from its producing strain Streptomyces chrestomyceticus. This gene cluster encodes type II polyketide synthases (PKSs), regulators, and transporters, and tailoring enzymes . The gene cluster was confirmed using the heterologous expression in Streptomyces coelicolor, which successfully produced the compounds .Molecular Structure Analysis

The chemical structures of this compound and its derivatives were elucidated using HRMS, 1D and 2D NMR, and electronic circular dichroism spectroscopy .Aplicaciones Científicas De Investigación

Agente Antimicrobiano

Albofungin es un prometedor compuesto antimicrobiano de amplio espectro contra bacterias multirresistentes . Se ha estudiado por su actividad de erradicación de biopelículas y su posible mecanismo de acción contra Vibrio parahaemolyticus resistente a los fármacos . This compound exhibe una excelente actividad anti-biopelícula y antibacteriana con efectos de muerte rápida .

Erradicación de Biopelículas

Se ha encontrado que this compound interrumpe las biopelículas de V. parahaemolyticus al matar o dispersar las células de la biopelícula . Esto lo convierte en un posible candidato para el tratamiento de infecciones causadas por bacterias formadoras de biopelículas.

Disrupción de la Membrana Celular Bacteriana

Los experimentos con microscopio electrónico de barrido y tinción fluorescente han demostrado que la albofungina destruye rápidamente la integridad y la permeabilidad de la membrana celular bacteriana . Esta disrupción de la membrana celular es uno de los mecanismos por los cuales la albofungina ejerce sus efectos antimicrobianos.

Inhibición de la Biosíntesis de Peptidoglicano

Se ha encontrado que la albofungina inhibe la biosíntesis de peptidoglicano en V. parahaemolyticus . El peptidoglicano es un componente principal de la pared celular bacteriana, y su biosíntesis es un objetivo común para los antibióticos.

Inhibición de las Vías de Ensamblaje de Flagelos

Se ha demostrado que la albofungina inhibe las vías de ensamblaje de flagelos en V. parahaemolyticus . Los flagelos son esenciales para la motilidad bacteriana y juegan un papel en la formación de biopelículas.

Inhibición de las Proteínas del Sistema de Secreción

Se ha encontrado que la albofungina inhibe las proteínas del sistema de secreción en V. parahaemolyticus . Estas proteínas están involucradas en la secreción de toxinas y otros factores de virulencia.

Actividad Antitumoral

This compound y sus derivados han mostrado actividades notables contra varias células cancerosas . Se ha encontrado que inhiben la proliferación de células cancerosas induciendo la apoptosis celular .

Recubrimientos Antifouling en Ambientes Marinos

This compound se ha incorporado con un copolímero hidrolizable y degradable para formar recubrimientos antifouling . Estos recubrimientos alteran las estructuras de las biopelículas y previenen el asentamiento de organismos macrofouling en ambientes marinos .

Mecanismo De Acción

Target of Action

Albofungin primarily targets the transglycosylase (TGase) domain of penicillin-binding proteins (PBPs) . These proteins play a crucial role in bacterial cell wall biosynthesis .

Mode of Action

This compound interacts with its targets by binding to the TGase domain of PBPs . This interaction disrupts the bacterial cell wall biosynthesis . This compound also rapidly disrupts and permeabilizes the bacterial membrane . After entering the cell, it interacts with bacterial DNA, although this interaction is relatively weak .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits peptidoglycan biosynthesis, which is crucial for bacterial cell wall formation . It also disrupts flagellar assembly pathways and secretion system proteins in bacteria . In marine organisms like Amphibalanus amphitrite, this compound treatment upregulates the metabolism of xenobiotics by the cytochrome P450 pathway .

Pharmacokinetics

The pharmacokinetics of this compound involve its secretion rate, membrane permeability, and hydrophobicity . Halogenation of this compound increases its binding affinity to TGase but limits its overall dissemination and effectiveness due to a high secretion rate, weak membrane permeability, and high hydrophobicity of the resulting products .

Result of Action

The action of this compound results in the disruption of bacterial cell walls and membranes, leading to the death of the bacteria . It exhibits potent biofilm eradication activity against penicillins-and-cephalosporins-resistant Vibrio parahaemolyticus . In marine organisms, it interrupts larval settlement .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of an extracellular polysaccharide intercellular adhesin can alter the minimum inhibitory concentration (MIC) of this compound . Furthermore, this compound shows strong anti-macrofouling activities against larval settlement of major fouling organisms in marine environments .

Safety and Hazards

Albofungin may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is recommended to avoid breathing dust, fumes, gas, mist, vapors, or spray and avoid prolonged or repeated exposure .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Albofungin plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It interacts with type II polyketide synthases, oxidoreductases, and tailoring enzymes during its biosynthesis . The compound’s halogenation, mediated by a reduced flavin adenine dinucleotide-dependent halogenase, can transform this compound into halogen-substituted congeners, affecting its binding affinity to transglycosylase . Additionally, this compound interacts with transporters that influence its secretion and membrane permeability .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to alter the minimum inhibitory concentration when an extracellular polysaccharide intercellular adhesin is formed . This indicates its potential impact on cell adhesion and biofilm formation, which are critical in microbial pathogenicity.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to biomolecules, inhibiting or activating enzymes, and altering gene expression. The halogenation of this compound increases its binding affinity to transglycosylase, although it does not significantly change its antimicrobial activity in vitro . The compound’s weak membrane permeability and high hydrophobicity limit its overall dissemination and effectiveness .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound’s antimicrobial activity remains consistent over time, although its halogenated forms may exhibit different stability profiles . Long-term exposure to this compound can lead to the development of resistance mechanisms in microbial populations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antimicrobial activity without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects are essential for determining the therapeutic window of this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. The biosynthetic gene cluster of this compound includes type II polyketide synthases, oxidoreductases, and tailoring enzymes . These enzymes play a critical role in the compound’s biosynthesis and modification, affecting its metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The orfL gene encodes a transporter that influences this compound’s secretion and membrane permeability . This transport mechanism affects the compound’s localization and accumulation within cells, impacting its overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

(13R,21S,24R)-6-amino-3,21,28-trihydroxy-24-methoxy-7-methyl-14,16,26-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(28),2(11),3,7,9,17(29),18(27),20(25)-octaene-5,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O9/c1-9-5-10-6-11-7-14-18-19(15(11)21(31)16(10)27(34)29(9)28)23(33)26-20(25(18)37-8-36-14)22(32)17-12(30)3-4-13(35-2)24(17)38-26/h5-6,12-14,30-31,33H,3-4,7-8,28H2,1-2H3/t12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKFTVCDYGGLGW-BFHYXJOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C4=C(C5=C(C6=C4C(C3)OCO6)C(=O)C7=C(O5)C(CCC7O)OC)O)C(=C2C(=O)N1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC3=C(C4=C(C5=C(C6=C4[C@@H](C3)OCO6)C(=O)C7=C(O5)[C@@H](CC[C@@H]7O)OC)O)C(=C2C(=O)N1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37895-35-5 | |

| Record name | Albofungin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037895355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALBOFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E36843J982 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

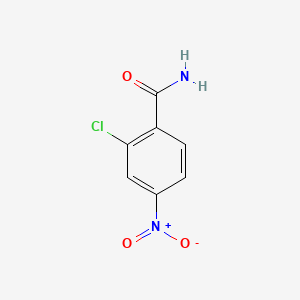

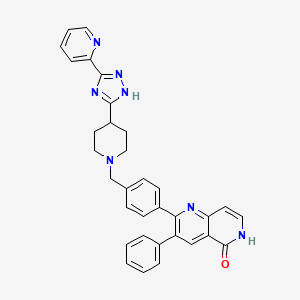

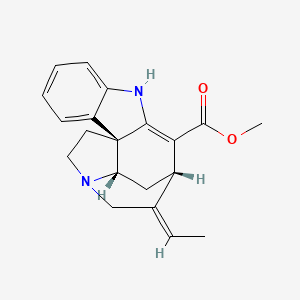

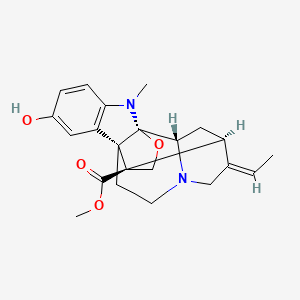

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.